![molecular formula C₂₁H₃₀O₂ B120765 Methyl dehydroabietate CAS No. 1235-74-1](/img/structure/B120765.png)
Methyl dehydroabietate
Overview
Description
Methyl dehydroabietate is a type of resin acid that can be isolated from spruce bark . It has antimicrobial activities and is used as an adhesive in food packaging . It also acts as an emollient, making the skin smooth and soft, and is used as a viscosity regulator in cosmetic products .
Synthesis Analysis
The synthesis of some new chalcone and pyrazole type derivatives of methyl dehydroabietate has been described . All compounds were exhaustively characterized using NMR and MS techniques . The X-ray single crystal structures of methyl 12-acetyldehydroabietate and methyl 12-(4-methoxycinnamoyl)-dehydroabietate were determined to confirm the information obtained by those techniques .Molecular Structure Analysis
The molecular structure of methyl dehydroabietate has been characterized using NMR and MS techniques . The X-ray single crystal structures of methyl 12-acetyldehydroabietate and methyl 12-(4-methoxycinnamoyl)-dehydroabietate were determined .Chemical Reactions Analysis
The synthesis of new chalcone and pyrazole type derivatives of methyl dehydroabietate is described . All compounds were exhaustively characterized using NMR and MS techniques .Physical And Chemical Properties Analysis
Methyl dehydroabietate has a molecular formula of C21H30O2 and a molecular weight of 314.46 .Scientific Research Applications
Antibacterial Applications
The antibacterial activity of Methyl dehydroabietate derivatives has been demonstrated against various bacterial strains, including methicillin-resistant and methicillin-sensitive S. aureus (MRSA and MSSA). This suggests a promising application in developing new antibacterial agents to combat antibiotic-resistant infections .
Structural Modifications for Drug Development
The structural modification of Methyl dehydroabietate has been a focus of research, aiming to enhance its biological activities for drug development. This involves synthesizing various derivatives and analyzing their structure-activity relationships to identify the most promising candidates for pharmaceutical applications .
Green Chemistry Applications
Methyl dehydroabietate has been used in green chemistry as a starting material for synthesis reactions in ionic liquids, which are considered environmentally friendly solvents. This application underscores the compound’s role in sustainable chemical practices .
Safety And Hazards
Future Directions
Rosin, the raw material for methyl dehydroabietate, is a natural, abundant, cheap, and non-toxic raw material which can be easily modified to obtain numerous useful products . This makes it an excellent subject of innovative research, attracting growing interest in recent years . The most promising directions of rosin-based chemicals development include the synthesis of new flavone-type compounds bearing several chiral centres .
properties
IUPAC Name |
methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCJOPTDHWYES-HMXCVIKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dehydroabietate | |
CAS RN |
1235-74-1 | |
Record name | Methyl dehydroabietyate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL DEHYDROABIETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHYL DEHYDROABIETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHYL DEHYDROABIETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P47O55S2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl dehydroabietate?
A1: The molecular formula of methyl dehydroabietate is C21H30O2, and its molecular weight is 314.46 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize methyl dehydroabietate?
A2: Methyl dehydroabietate is commonly characterized using Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), and Mass Spectrometry (MS). [, , , ]
Q3: What are the key structural features of methyl dehydroabietate?
A3: Methyl dehydroabietate is a tricyclic diterpene featuring an aromatic ring (C-ring), two fused cyclohexane rings (A and B rings), an isopropyl substituent at C-7, and a methyl ester group at C-18. [, , , ]
Q4: What types of chemical reactions is methyl dehydroabietate known to undergo?
A4: Methyl dehydroabietate readily undergoes various reactions, including nitration, bromination, acylation (Friedel-Crafts), oxidation, reduction, and thermal degradation. These reactions allow for the synthesis of a wide range of dehydroabietate derivatives. [, , , , , , , , ]
Q5: How can methyl dehydroabietate be used as a starting material for synthesizing other compounds?
A5: Due to its reactive aromatic ring and various functional groups, methyl dehydroabietate serves as a versatile starting material for synthesizing a wide array of compounds with potential applications in various fields. These compounds include azo compounds [], oxifurazan derivatives [], dipyridophenazine derivatives [], and sucrose esters [].
Q6: Can methyl dehydroabietate be used in the synthesis of surfactants?
A6: Yes, methyl dehydroabietate can be reacted with sucrose to synthesize sucrose dehydroabietate esters, which exhibit surfactant properties such as foaming and emulsification capabilities. [, ]
Q7: What is the role of aluminum chloride in reactions involving methyl dehydroabietate?
A7: Aluminum chloride (AlCl3) is commonly employed as a Lewis acid catalyst in reactions involving methyl dehydroabietate, particularly in Friedel-Crafts alkylations and acylations. [, , , ]
Q8: How does the presence of electron-donating or electron-withdrawing groups on the aromatic ring affect the reactivity of methyl dehydroabietate?
A8: The presence of electron-donating groups on the aromatic ring generally increases the reactivity of methyl dehydroabietate towards electrophilic aromatic substitution reactions. In contrast, electron-withdrawing groups tend to decrease its reactivity in these reactions. [, ]
Q9: What is the significance of the regioselective nitration of methyl dehydroabietate?
A9: Regioselective nitration, primarily at the C-12 position, is crucial for synthesizing specific nitro-derivatives with potential applications as intermediates in the production of more complex molecules. []
Q10: What are the catalytic applications of methyl dehydroabietate?
A10: While methyl dehydroabietate itself is not a catalyst, it can be transformed into metal complexes that exhibit catalytic activity. For example, iron pentacarbonyl (Fe(CO)5) effectively catalyzes the disproportionation of methyl abietate, a structural isomer of methyl dehydroabietate, yielding methyl dehydroabietate and methyl dihydroabietates. []
Q11: Are there any catalytic applications of methyl dehydroabietate in oxidation reactions?
A11: Although methyl dehydroabietate is not a catalyst itself, it can be used as a substrate in oxidation reactions catalyzed by metalloporphyrins. These reactions can lead to the formation of oxidized derivatives with potential commercial value. []
Q12: How is methyl dehydroabietate typically analyzed and quantified?
A12: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique for analyzing and quantifying methyl dehydroabietate in various matrices, including plant extracts, wood samples, and organic residues. [, , , , ]
Q13: What is the significance of pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) in analyzing methyl dehydroabietate?
A13: Py-GC/MS is particularly useful for analyzing methyl dehydroabietate in complex matrices like historical artifacts, as it allows for the identification of organic components based on their thermal degradation products. This technique has been utilized to characterize the organic materials in ancient Chinese rubbings and coatings on archaeological amphorae. [, ]
Q14: Does methyl dehydroabietate exhibit any biological activity?
A14: Yes, methyl dehydroabietate and its derivatives have shown a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. [, , , ]
Q15: Are there any studies on the potential therapeutic applications of methyl dehydroabietate?
A15: Recent studies have explored the potential of methyl dehydroabietate and its derivatives as therapeutic agents for treating diseases such as cancer, diabetes, and parasitic infections. [, , ] For example, methyl dehydroabietate has shown promise in countering high-fat diet-induced insulin resistance and hepatic steatosis in mice. []
Q16: Are there any specific formulation strategies to improve the stability or bioavailability of methyl dehydroabietate?
A16: While specific formulation strategies for methyl dehydroabietate are not extensively reported in the provided research, conventional approaches like encapsulation in nanoparticles or liposomes could potentially enhance its stability, solubility, and bioavailability. []
Q17: Are there any strategies for the sustainable production and utilization of methyl dehydroabietate?
A17: Yes, sustainable production of methyl dehydroabietate can be achieved by sourcing it from renewable resources like pine trees and utilizing eco-friendly extraction and purification methods. [, ] Additionally, developing biodegradable derivatives and exploring efficient recycling and waste management strategies can minimize its environmental impact. []
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